3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring, a benzoyl group, and a methanethioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of donor-acceptor cyclopropanes with α,β-unsaturated enamides, using NaOH as a catalyst . This method is known for its chemo- and diastereo-selectivity, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further functionalization to introduce the benzoyl and methanethioyl groups . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoyl or methanethioyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with a similar cyclopentane ring structure.
Cyclopentane-1,3-dione: Another related compound with different functional groups.
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: A structurally similar compound with a methylbenzoyl group.
Uniqueness
3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of both benzoyl and methanethioyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17) |
InChI Key |
NLYCQROZGIOILC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.